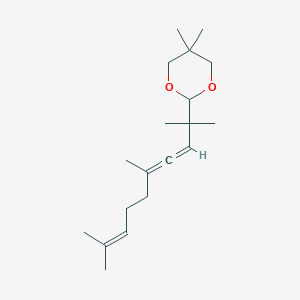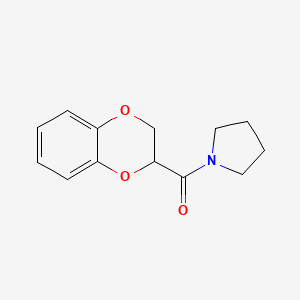
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a pyrrolidine derivative, which is a class of compounds known for their diverse biological activities.
科学研究应用
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its anticancer activity. Several studies have reported that this compound exhibits potent anticancer activity against a wide range of cancer cell lines. The mechanism of action of this compound involves the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle.
This compound has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have reported that this compound exhibits neuroprotective activity by inhibiting the aggregation of amyloid-β peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
作用机制
The mechanism of action of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and proteins that are involved in the regulation of cell proliferation, apoptosis, and the cell cycle. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
One of the major advantages of using 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent biological activity. This compound exhibits potent anticancer and neuroprotective activity, which makes it an attractive candidate for drug development. However, the major limitation of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One of the major areas of research is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Several studies have reported that this compound exhibits potent biological activity, which makes it an attractive candidate for drug development. Another area of research is the development of novel synthesis methods for this compound, which could improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a pyrrolidine derivative that exhibits potent biological activity. This compound has been extensively studied for its potential applications in various scientific fields, including cancer and Alzheimer's disease. The mechanism of action of this compound involves the inhibition of various enzymes and proteins that are involved in the regulation of cell proliferation, apoptosis, and the cell cycle. This compound exhibits several biochemical and physiological effects, including antioxidant and anti-inflammatory activity. The major advantages of using this compound in lab experiments are its potent biological activity, while the major limitation is its low solubility in water. There are several future directions for the research on this compound, including the development of this compound-based drugs and novel synthesis methods.
合成方法
The synthesis of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(2,5-dimethylphenyl)pyrrolidine-2,5-dione with 4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism to yield this compound in good yields. The purity of this compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-3-4-13(2)17(9-12)21-11-14(10-18(21)23)19(24)20-15-5-7-16(8-6-15)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFVNNPPKXRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)

![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5237043.png)

![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)

![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)
![2-[(3-methylbenzoyl)amino]-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237099.png)

![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)
